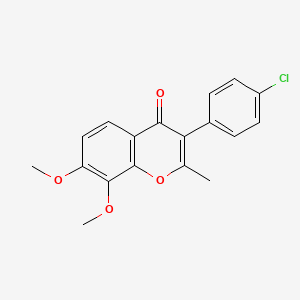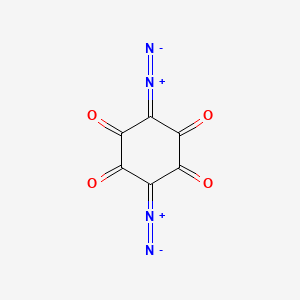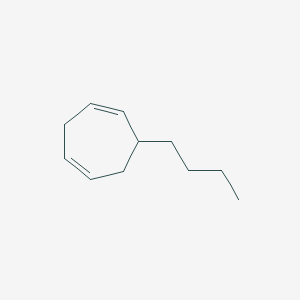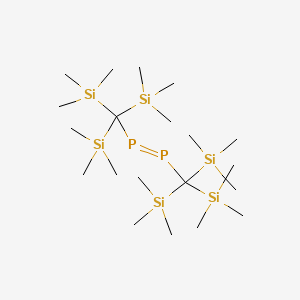
Diphosphene, bis(tris(trimethylsilyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphene, bis(tris(trimethylsilyl)methyl)- is an organophosphorus compound characterized by a phosphorus-phosphorus double bond This compound is notable for its stability, which is achieved through steric hindrance provided by the bulky tris(trimethylsilyl)methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the dehalogenation of a dichlorophosphine precursor using an active metal. One common method includes the reaction of tris(trimethylsilyl)methylchlorophosphine with sodium or potassium metal under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While industrial-scale production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling up. The key challenges in industrial production would include maintaining the stability of the compound and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclic diperoxides when reacted with ozone at low temperatures.
Substitution: It can participate in substitution reactions where the phosphorus-phosphorus double bond reacts with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Ozone is a common reagent used for the oxidation of diphosphene, bis(tris(trimethylsilyl)methyl)-.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Substitution: The products of substitution reactions vary based on the reagents used but generally involve the formation of new phosphorus-containing compounds.
Aplicaciones Científicas De Investigación
Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:
Biology: The compound’s unique properties make it a subject of interest in the study of phosphorus-containing biomolecules.
Industry: Its stability and reactivity make it a candidate for use in industrial processes involving phosphorus chemistry.
Mecanismo De Acción
The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects is primarily through its phosphorus-phosphorus double bond. This bond allows the compound to participate in various chemical reactions, including oxidation and substitution. The bulky tris(trimethylsilyl)methyl groups provide steric hindrance, stabilizing the compound and preventing unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diphosphene, bis(2,4,6-tri-tert-butylphenyl): Another stable diphosphene characterized by bulky substituents that provide steric hindrance.
Diphosphene, bis(trimethylsilyl): A related compound with similar steric protection but different substituents.
Uniqueness
Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the specific steric hindrance provided by the tris(trimethylsilyl)methyl groups.
Propiedades
Número CAS |
83115-11-1 |
|---|---|
Fórmula molecular |
C20H54P2Si6 |
Peso molecular |
525.1 g/mol |
Nombre IUPAC |
tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane |
InChI |
InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
Clave InChI |
GLEDAYVIGSVDIL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
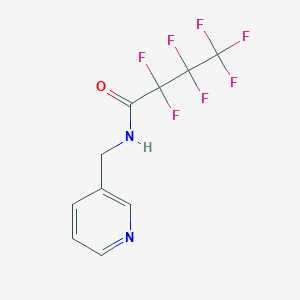
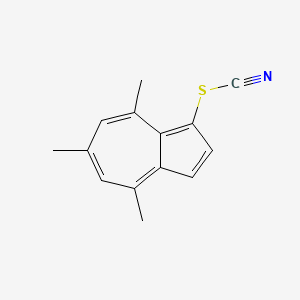
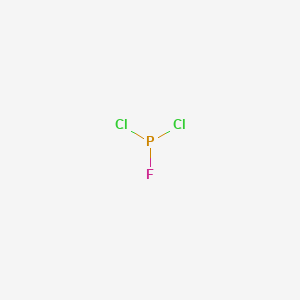

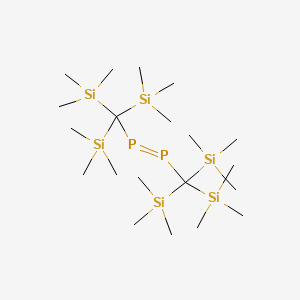
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
